molecular formula C3H7NS2 B090859 ethylcarbamodithioic acid CAS No. 18879-98-6

ethylcarbamodithioic acid

Cat. No.: B090859
CAS No.: 18879-98-6
M. Wt: 121.23 g/mol
InChI Key: MIHRVCSSMAGKNH-UHFFFAOYSA-N
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Description

ethylcarbamodithioic acid is an organic compound belonging to the dithiocarbamate family. These compounds are characterized by their strong chelating ability towards metal ions, making them valuable in various industrial and scientific applications. This compound is particularly noted for its role in forming stable metal complexes, which are utilized in numerous fields such as agriculture, medicine, and environmental science .

Preparation Methods

Synthetic Routes and Reaction Conditions: ethylcarbamodithioic acid is typically synthesized through the reaction of carbon disulfide with ethylamine. The reaction is usually carried out in an alkaline medium to facilitate the formation of the dithiocarbamate salt, which can then be acidified to yield ethyldithiocarbamic acid . The general reaction is as follows: [ \text{CS}_2 + \text{C}_2\text{H}_5\text{NH}_2 \rightarrow \text{C}_2\text{H}_5\text{NHCSS}^- + \text{H}^+ ]

Industrial Production Methods: On an industrial scale, the production of ethyldithiocarbamic acid involves similar synthetic routes but is optimized for large-scale output. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: ethylcarbamodithioic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides.

    Reduction: It can be reduced to form thiols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Alkyl halides and other electrophiles are typical reagents.

Major Products:

Scientific Research Applications

ethylcarbamodithioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyldithiocarbamic acid primarily involves its ability to chelate metal ions. This chelation disrupts metal-dependent biological processes, which can inhibit enzyme activity and microbial growth. The compound’s molecular targets include various metalloenzymes and metal ion transport proteins .

Comparison with Similar Compounds

ethylcarbamodithioic acid stands out due to its unique balance of stability and reactivity, making it a versatile compound in various applications.

Properties

CAS No.

18879-98-6

Molecular Formula

C3H7NS2

Molecular Weight

121.23 g/mol

IUPAC Name

ethylcarbamodithioic acid

InChI

InChI=1S/C3H7NS2/c1-2-4-3(5)6/h2H2,1H3,(H2,4,5,6)

InChI Key

MIHRVCSSMAGKNH-UHFFFAOYSA-N

SMILES

CCNC(=S)S

Isomeric SMILES

CCN=C(S)S

Canonical SMILES

CCN=C(S)S

Origin of Product

United States

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